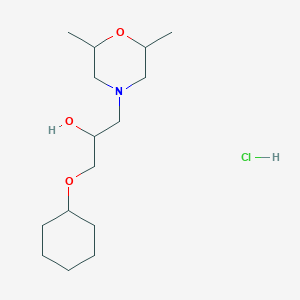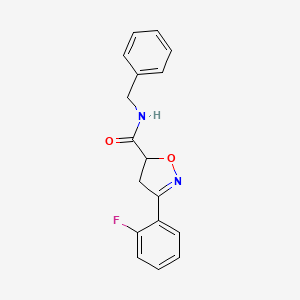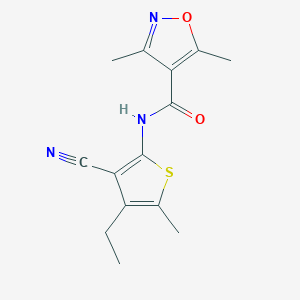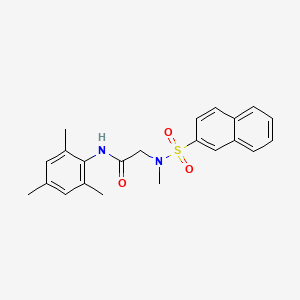![molecular formula C14H17F3N2O4S B4775865 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4775865.png)
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide
説明
1-(Methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide, also known as JNJ-1930942, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research & Development, LLC, and has since been the subject of numerous studies investigating its mechanism of action and potential uses in various fields.
作用機序
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, a receptor that plays a key role in pain sensation. By blocking the activity of TRPV1, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide can reduce the transmission of pain signals, leading to a reduction in pain sensation. This mechanism of action has been extensively studied and is well-understood, making 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide an attractive target for further research.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in animal models. In addition to reducing neuropathic pain, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has also been shown to reduce inflammation and hyperalgesia, two key factors in the development and maintenance of chronic pain. These effects are thought to be mediated by the blockade of TRPV1 channels, which play a key role in both pain and inflammation.
実験室実験の利点と制限
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule drug, making it easy to administer and study in animal models. It also has a well-understood mechanism of action, allowing researchers to design experiments that target specific aspects of pain and inflammation. However, there are also some limitations to using 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide in lab experiments. Its potency and selectivity for TRPV1 may limit its use in studying other pain pathways, and its potential side effects on other physiological processes must be carefully considered.
将来の方向性
There are several potential future directions for research on 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which could lead to the development of more effective pain therapies. Another area of research is the investigation of 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide's potential uses in other fields, such as cancer therapy or neurodegenerative diseases. Overall, 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide is a promising compound with many potential applications, and further research is needed to fully understand its therapeutic potential.
科学的研究の応用
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has been the subject of several scientific studies investigating its potential uses in various fields. One area of research has focused on its potential as a treatment for neuropathic pain, a chronic condition that affects millions of people worldwide. Studies have shown that 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide can effectively reduce neuropathic pain in animal models, making it a promising candidate for further development as a therapeutic agent.
特性
IUPAC Name |
1-methylsulfonyl-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4S/c1-24(21,22)19-8-6-10(7-9-19)13(20)18-11-2-4-12(5-3-11)23-14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOGMYRTJJWBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4775804.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4775819.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4775831.png)

![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4775853.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4775861.png)

![4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4775883.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775890.png)
![1-(2-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4775896.png)
![N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4775903.png)

![1-benzyl-4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4775918.png)
